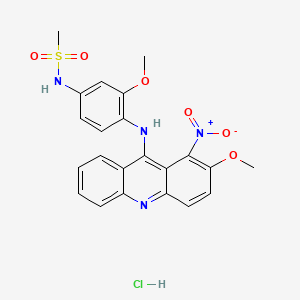
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a methanesulfonamide group, a methoxy group, and an acridine moiety. It is often used in research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the acridine derivative, followed by the introduction of the methoxy and nitro groups. The final step involves the formation of the methanesulfonamide group and the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized to maximize yield and minimize waste. Key steps include the careful control of reaction conditions, purification of intermediates, and final product isolation. Industrial methods may also involve the use of advanced techniques such as chromatography and crystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield different acridine derivatives, while reduction can produce amino-substituted compounds
Scientific Research Applications
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound’s acridine moiety allows it to intercalate into DNA, potentially disrupting DNA replication and transcription. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The methanesulfonamide group may also contribute to the compound’s reactivity and binding affinity to specific enzymes and receptors.
Comparison with Similar Compounds
Methanesulfonamide, N-(3-methoxy-4-((2-methoxy-1-nitro-9-acridinyl)amino)phenyl)-, monohydrochloride can be compared with other similar compounds, such as:
Methanesulfonamide derivatives: These compounds share the methanesulfonamide group but differ in their other functional groups and overall structure.
Acridine derivatives: Compounds with the acridine moiety, which may have similar DNA-intercalating properties.
Nitroaromatic compounds: These compounds contain nitro groups and may undergo similar chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
89974-86-7 |
|---|---|
Molecular Formula |
C22H21ClN4O6S |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
N-[3-methoxy-4-[(2-methoxy-1-nitroacridin-9-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H20N4O6S.ClH/c1-31-18-11-10-17-20(22(18)26(27)28)21(14-6-4-5-7-15(14)23-17)24-16-9-8-13(12-19(16)32-2)25-33(3,29)30;/h4-12,25H,1-3H3,(H,23,24);1H |
InChI Key |
FIYNLHJONQINOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C3=CC=CC=C3N=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















